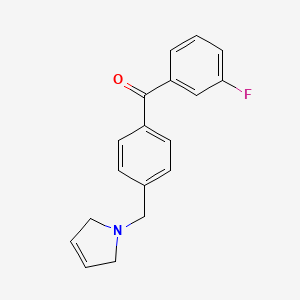
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone
Übersicht
Beschreibung
“(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone” is an organic compound with the molecular formula C18H16FNO. It has an average mass of 281.324 Da and a monoisotopic mass of 281.121582 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 412.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C. Its enthalpy of vaporization is 66.5±3.0 kJ/mol, and it has a flash point of 203.1±28.7 °C. The index of refraction is 1.606, and it has a molar refractivity of 80.6±0.3 cm3. It has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone, due to its complex structure, is subject to research focusing on its synthesis and structural analysis. For instance, Huang et al. (2021) detailed the synthesis of related boric acid ester intermediates featuring benzene rings through a three-step substitution reaction. The study confirmed the compounds' structures using various spectroscopic methods and X-ray diffraction, alongside a comparison with density functional theory (DFT) calculations, which revealed insights into the physicochemical properties of the compounds Huang et al., 2021.
Chemical Reactions and Synthesis Methods
Research also explores the chemical reactions involving similar compounds, aiming to synthesize novel structures or understand reaction mechanisms. For example, Kimbaris and Varvounis (2000) investigated the reduction of acylpyrroles, leading to new syntheses of pyrrolocinnolinone rings, a process essential for developing pharmaceuticals and materials science Kimbaris & Varvounis, 2000. Another study by Kaur and Kumar (2018) proposed an efficient one-pot synthesis method for pyrrole derivatives, highlighting the method's economic and practical advantages in synthesizing such complex molecules Kaur & Kumar, 2018.
Antimicrobial Activities
Additionally, some research delves into the biological activities of compounds with similar structures, including their potential antimicrobial properties. Kumar et al. (2012) synthesized a series of pyrazoline derivatives and evaluated their antimicrobial effectiveness, finding that certain compounds exhibited significant activity, which could be crucial for developing new antimicrobial agents Kumar et al., 2012.
Crystallographic Studies
Crystallographic studies are fundamental in understanding the molecular and electronic structures of such compounds. Swamy et al. (2013) demonstrated this by examining isomorphous structures of methyl- and chloro-substituted heterocyclic compounds, which comply with the chlorine-methyl exchange rule, providing insights into their structural behavior and potential applications in material science Swamy et al., 2013.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
For instance, pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Given the wide range of biological activities exhibited by similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been shown to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .
Biochemische Analyse
Biochemical Properties
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase, an enzyme involved in the biosynthesis of prostaglandins . Additionally, it interacts with enzyme kinase, which is crucial in intracellular signaling mechanisms . These interactions suggest that this compound may have anti-inflammatory and anticancer properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to suppress cell growth and increase glucose uptake rates in cells . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to suppress galactosylation on monoclonal antibodies, a critical quality attribute of therapeutic monoclonal antibodies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits cyclooxygenase and enzyme kinase, affecting the biosynthesis of prostaglandins and intracellular signaling . These interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained suppression of cell growth and metabolic changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer properties . At higher doses, it may cause toxic or adverse effects, including cellular damage and metabolic disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it affects the activity of enzymes involved in the biosynthesis of prostaglandins and other signaling molecules . These interactions can lead to changes in metabolic pathways and cellular responses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity and therapeutic potential .
Subcellular Localization
This compound is localized in specific subcellular compartments, which affects its activity and function . Targeting signals and post-translational modifications direct it to particular organelles, where it exerts its effects. For example, it may accumulate in the endoplasmic reticulum or mitochondria, influencing cellular processes such as protein synthesis and energy metabolism .
Eigenschaften
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c19-17-5-3-4-16(12-17)18(21)15-8-6-14(7-9-15)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAYDSCMCFUMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643029 | |
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898764-07-3 | |
| Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-oxo-5-[(4-pyrrolidinomthyl)phenyl]valerate](/img/structure/B1325549.png)
![Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)phenyl]hexanoate](/img/structure/B1325550.png)
![Ethyl 8-oxo-8-[(4-pyrrolidinomthyl)phenyl]octanoate](/img/structure/B1325552.png)
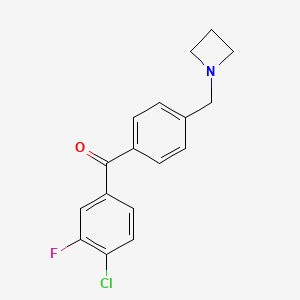
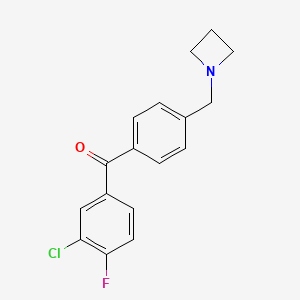

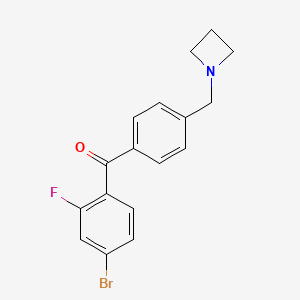
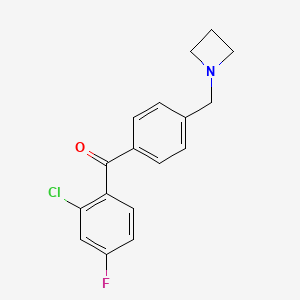
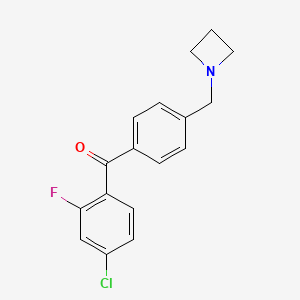
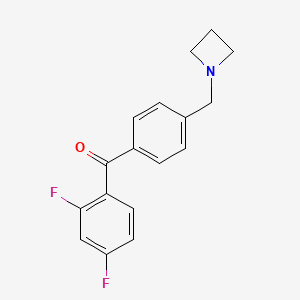


![Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325568.png)
![Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325570.png)